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molecular formula C12H11N B1362071 2-Methyl-6-phenylpyridine CAS No. 46181-30-0

2-Methyl-6-phenylpyridine

Cat. No. B1362071
M. Wt: 169.22 g/mol
InChI Key: GREMYQDDZRJQEG-UHFFFAOYSA-N
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Patent
US05004743

Procedure details

To a refluxing mixture of hydroxylamine.HCl (2.1 g) in acetic acid (5 cc) was added a solution of 5-benzoyl-2-pentanone (1.9 g) (step 1) in acetic acid (5 cc) and the suspension refluxed for 3 hours. Acetic acid was then removed in vacuo, the residue treated with H2O (25 cc) and extracted with ethyl acetate (3×25 cc); the organic layer was washed with 25% aqueous NH4OAc, dilute NaHCO3 and brine. After removal of the solvent the residue was purified by chromatography to afford the title compound. p.m.r. (CD3CDCD3) δ 7.1-8.2 (m, 8H), 2.55 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]O.Cl.[C:4]([CH2:12][CH2:13][CH2:14][C:15](=O)[CH3:16])(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(O)(=O)C>[CH3:16][C:15]1[CH:14]=[CH:13][CH:12]=[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCCC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Acetic acid was then removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with H2O (25 cc)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 cc)
WASH
Type
WASH
Details
the organic layer was washed with 25% aqueous NH4OAc, dilute NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
CUSTOM
Type
CUSTOM
Details
was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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